molecular formula C9H18OS B14452832 S-Heptan-2-yl ethanethioate CAS No. 76790-71-1

S-Heptan-2-yl ethanethioate

Cat. No.: B14452832
CAS No.: 76790-71-1
M. Wt: 174.31 g/mol
InChI Key: PDRWRNLWASQTHN-UHFFFAOYSA-N
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Description

S-Heptan-2-yl ethanethioate is a chemical compound known for its unique structure and properties. It belongs to the class of thioesters, which are compounds containing a sulfur atom bonded to an acyl group. Thioesters are often used in organic synthesis and have various applications in different fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Heptan-2-yl ethanethioate typically involves the reaction of heptan-2-ol with ethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester. Common catalysts used in this reaction include acids such as sulfuric acid or Lewis acids like zinc chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the esterification reaction, and the product is subsequently purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

S-Heptan-2-yl ethanethioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

S-Heptan-2-yl ethanethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-Heptan-2-yl ethanethioate involves its interaction with various molecular targets. In biochemical pathways, thioesters are known to participate in acyl transfer reactions, where the acyl group is transferred to a nucleophile. This process is facilitated by enzymes that recognize the thioester group and catalyze the reaction .

Comparison with Similar Compounds

Similar Compounds

  • S-Ethyl ethanethioate
  • S-Propyl ethanethioate
  • S-Butyl ethanethioate

Uniqueness

S-Heptan-2-yl ethanethioate is unique due to its specific alkyl chain length, which can influence its reactivity and properties compared to other thioesters. The heptan-2-yl group provides distinct steric and electronic effects that can affect the compound’s behavior in chemical reactions and its applications .

Conclusion

This compound is a versatile compound with a wide range of applications in various fields Its unique structure and reactivity make it an important molecule for scientific research and industrial processes

Properties

IUPAC Name

S-heptan-2-yl ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18OS/c1-4-5-6-7-8(2)11-9(3)10/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRWRNLWASQTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)SC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70824351
Record name S-Heptan-2-yl ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70824351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76790-71-1
Record name S-Heptan-2-yl ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70824351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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